molecular formula C24H20N2O5S B2911976 2-[3-(benzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide CAS No. 902278-95-9

2-[3-(benzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide

Cat. No.: B2911976
CAS No.: 902278-95-9
M. Wt: 448.49
InChI Key: VJEXDKFATCVAEG-UHFFFAOYSA-N
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Description

This compound features a quinoline core substituted with a benzenesulfonyl group at position 3 and a 4-oxo-1,4-dihydro moiety. The acetamide side chain is linked to a 3-methoxyphenyl group, contributing to its unique physicochemical and pharmacological profile.

Properties

IUPAC Name

2-[3-(benzenesulfonyl)-4-oxoquinolin-1-yl]-N-(3-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O5S/c1-31-18-9-7-8-17(14-18)25-23(27)16-26-15-22(24(28)20-12-5-6-13-21(20)26)32(29,30)19-10-3-2-4-11-19/h2-15H,16H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJEXDKFATCVAEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CN2C=C(C(=O)C3=CC=CC=C32)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(benzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide typically involves multi-step organic reactions. The starting materials often include 3-methoxyaniline, phenylsulfonyl chloride, and quinoline derivatives. The reaction conditions may involve:

    Step 1: Nitration of 3-methoxyaniline to form 3-methoxy-4-nitroaniline.

    Step 2: Reduction of the nitro group to form 3-methoxy-4-aminophenyl.

    Step 3: Acylation with acetic anhydride to form the acetamide derivative.

    Step 4: Coupling with phenylsulfonyl chloride to introduce the sulfonyl group.

    Step 5: Cyclization with quinoline derivatives under acidic or basic conditions to form the final compound.

Industrial Production Methods

Industrial production methods may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[3-(benzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the quinoline ring can be reduced to form a hydroxyl group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted quinoline derivatives.

Scientific Research Applications

tert-butyl (2S,4S)-4-hydroxypyrrolidine-2-carboxylate is a chemical compound featuring a pyrrolidine ring substituted with a hydroxyl group and a tert-butyl ester at the 4-position and 2-position, respectively. It is primarily intended for research purposes. It is not designed for human therapeutic applications or veterinary use.

Applications

  • Research Reagent This compound is classified as a research reagent and is not approved for pharmaceutical or food applications.
  • Building Block in Drug Discovery Due to its specific structure, tert-butyl (2S,4S)-4-hydroxypyrrolidine-2-carboxylate may serve as a building block in drug discovery programs targeting neurological conditions or infectious diseases.
  • Organic Synthesis It is used for synthetic applications in organic chemistry, particularly in the synthesis of more complex molecules.

Safety Information
Gloves with a thickness typically greater than 0.35 mm are recommended for general applications .

Related Compounds
Several compounds share structural similarities with tert-butyl (2S,4S)-4-hydroxypyrrolidine-2-carboxylate. Examples of similar compounds include:

  • tert-butyl (2r,4s)-2-cyano-4-hydroxypyrrolidine-1-carboxylate
  • (2S,4R)-1-(tert-Butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid

Mechanism of Action

The mechanism of action of 2-[3-(benzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: May include enzymes, receptors, and proteins involved in biological processes.

    Pathways Involved: Could involve inhibition of enzyme activity, modulation of receptor signaling, or interference with protein-protein interactions.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The following table summarizes key structural analogs and their variations:

Compound Name Benzenesulfonyl Substituent Quinoline Substituent Acetamide Substituent Molecular Weight (g/mol) Key Properties References
2-[3-(Benzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide (Main Compound) Benzenesulfonyl 4-oxo-1,4-dihydro 3-methoxyphenyl ~460 (estimated) Baseline solubility and lipophilicity N/A
N-(3-Chloro-4-methoxyphenyl)-2-[3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide 4-Methylbenzenesulfonyl 4-oxo-1,4-dihydro 3-chloro-4-methoxyphenyl ~490 (estimated) Increased lipophilicity due to Cl/Me
2-[3-(Benzenesulfonyl)-6-ethyl-4-oxoquinolin-1-yl]-N-(4-chlorophenyl)acetamide Benzenesulfonyl 6-ethyl-4-oxo 4-chlorophenyl 481.0 Enhanced hydrophobic interactions
N-(3-Chlorophenyl)-2-[3-(3,4-dimethylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide 3,4-Dimethylbenzenesulfonyl 4-oxo-1,4-dihydro 3-chlorophenyl 481.0 Improved metabolic stability

Key Observations

The 3,4-dimethylbenzenesulfonyl substituent () may improve metabolic stability by sterically hindering enzymatic degradation .

Quinoline Core Variations: A 6-ethyl group on the quinoline () introduces bulkiness, likely improving interactions with hydrophobic binding pockets in target proteins .

Acetamide Side Chain :

  • The 3-methoxyphenyl group in the main compound balances solubility (via methoxy) and aromatic interactions.
  • Chloro substituents (e.g., 4-chlorophenyl in ) may enhance binding affinity through halogen bonding but could increase toxicity risks .

Q & A

Basic Research Questions

Q. What are the recommended methods for determining the crystal structure of this compound, and how can SHELX software enhance refinement accuracy?

  • Methodological Answer : X-ray crystallography is the gold standard for structural determination. For refinement, use SHELXL (part of the SHELX suite) to optimize parameters such as bond lengths, angles, and thermal displacement factors. Key steps include:

  • Data collection with high-resolution diffraction (≤1.0 Å).
  • Initial structure solution via dual-space methods (e.g., SHELXD ).
  • Refinement with restraints for disordered regions (e.g., benzenesulfonyl group).
  • Validation using CCDC/CSD metrics for geometric plausibility .
    • Data Table :
ParameterOptimal RangeSHELXL Command
R-factor<0.05L.S. 10
Weighting0.1WGHT 0.1
ADPsAnisotropicANIS

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

  • Methodological Answer :

  • Step 1 : Use Buchwald-Hartwig coupling for aryl amide bond formation, employing Pd(OAc)₂/Xantphos catalysts (yield: ~65–75%) .
  • Step 2 : Purify via column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization in ethanol/water (purity >98%).
  • Key Considerations : Monitor reaction progress using TLC (Rf = 0.3 in 1:1 hexane/EtOAc) and characterize intermediates via 1^1H/13^13C NMR .

Q. What analytical techniques are most effective for assessing purity and identifying related impurities?

  • Methodological Answer :

  • HPLC : Use a C18 column (4.6 × 150 mm), 0.1% TFA in water/acetonitrile (70:30), flow rate 1.0 mL/min, UV detection at 254 nm. Detect impurities at <0.1% .
  • LC-MS : Confirm molecular ion ([M+H]⁺ = 475.2 m/z) and rule out sulfonamide byproducts (e.g., m/z 320.1) .
  • Thermogravimetric Analysis (TGA) : Ensure thermal stability >200°C to exclude solvent residues.

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reported bioactivity data for this compound?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to simulate binding to quinoline-targeted enzymes (e.g., topoisomerase II). Compare docking scores (ΔG ≤ -8.0 kcal/mol) with experimental IC₅₀ values .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein interactions (RMSD ≤2.0 Å).
  • Data Reconciliation : Cross-validate with SPR (surface plasmon resonance) to confirm binding kinetics (kₐ ≥ 1 × 10⁴ M⁻¹s⁻¹) .

Q. What strategies are recommended for analyzing sulfonamide group reactivity under varying pH conditions?

  • Methodological Answer :

  • Kinetic Studies : Perform pH-dependent hydrolysis (pH 2–12) at 37°C. Monitor via UV-Vis at 310 nm (λ_max for sulfonate intermediates).
  • DFT Calculations : Use Gaussian09 to model transition states (B3LYP/6-31G* basis set). Compare activation energies (Eₐ) for acid/base-catalyzed pathways .
  • Table :
pHHalf-life (h)Dominant Mechanism
248Acid-catalyzed
7.4120Neutral hydrolysis
1224Base-catalyzed

Q. How should researchers address discrepancies in crystallographic data between in-house and synchrotron sources?

  • Methodological Answer :

  • Data Merging : Use SCALA (CCP4 suite) to scale datasets. Prioritize synchrotron data (λ = 0.7–1.0 Å) for higher resolution.
  • Twinned Refinement : Apply SHELXL TWIN commands for non-merohedral twinning (BASF parameter refinement) .
  • Validation : Cross-check with PLATON for missed symmetry operations.

Data Contradiction Analysis Framework

Contradiction TypeResolution StrategyTools/References
Bioactivity variabilityValidate assays with orthogonal methods (e.g., SPR vs. fluorescence)
Synthetic yield fluctuationsStatistical DoE (Design of Experiments)JMP® Software
Computational vs. experimental ΔGAdjust solvation models (e.g., implicit vs. explicit water)

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